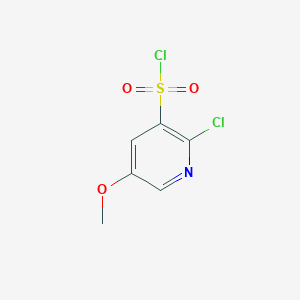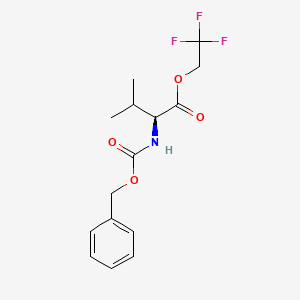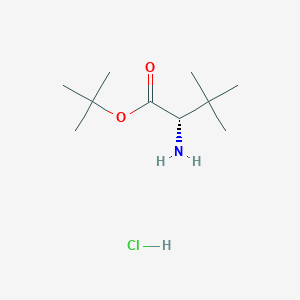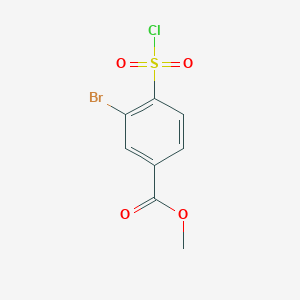
2-Chloro-5-methoxypyridine-3-sulfonyl chloride
Vue d'ensemble
Description
2-Chloro-5-methoxypyridine-3-sulfonyl chloride (CMPSCl) is a compound that has become increasingly important in the field of chemical synthesis due to its wide range of applications. It is a versatile reagent that is used in a variety of reactions, including nucleophilic substitution, acylation, and Friedel-Crafts alkylation. CMPSCl is also used in the synthesis of various pharmaceuticals and agrochemicals. In addition, it is used in the synthesis of complex organic molecules and has been used in the synthesis of a variety of natural products.
Applications De Recherche Scientifique
Synthesis and Reactivity
3-Cyano-4,6-dimethyl-5-R-pyridine-2-sulfonyl chlorides and N-substituted sulfonylamides The oxidative chlorination of 3-cyanopyridine-2(1H)-2-thiones results in the synthesis of 3-cyanopyridine-2-sulfonyl chlorides. For instance, 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride releases a SO2 molecule during isolation. Further, N-substituted sulfonylamides are obtained by reacting the crude sulfonyl chloride with amines in aqueous medium, showcasing the compound's reactivity and potential for creating diverse sulfonylamide structures (Dmitrieva et al., 2009).
Gossypol Sulfonylation Sulfonylation of gossypol, a naturally occurring polyphenolic compound, with tosyl chloride involves 4-methoxypyridine N-oxide and triethylamine, highlighting the catalyst effectiveness of 4-methoxypyridine N-oxide compared to triethylamine. This process results in the selective tosylation of gossypol's hydroxyl groups, leading to the formation of 7,7′-ditosyloxygossypol. The study provides insights into the sequence of gossypol's hydroxyl groups tosylation and the structural and tautomeric properties of the resulting compounds (Dykun et al., 2021).
Catalytic Processes and Synthesis
Sulfonylation of Pyridine-N-Oxide The reaction of sulphuryl chloride with 3,5-dibromopyridine-N-oxide and 3,5-diethoxypyridine-N-oxide results in the formation of chloropyridines and dichloro- and trichloro-pyridine-N-oxides. This study provides valuable information on the reactivity of pyridine-N-oxide derivatives towards sulphuryl chloride, useful for the synthesis of chlorinated pyridine compounds (Hertog & Hoogzand, 2010).
1-Sulfopyridinium Chloride in Synthesis 1-Sulfopyridinium chloride is recognized as an efficient and recyclable ionic liquid catalyst for the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones. This illustrates the compound's role as a catalyst in modified Biginelli reactions, contributing to the synthesis of a wide array of compounds in good yields under solvent-free conditions (Velpula et al., 2015).
Propriétés
IUPAC Name |
2-chloro-5-methoxypyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-12-4-2-5(13(8,10)11)6(7)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUDRLIRFODEIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxypyridine-3-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1426038.png)




![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine](/img/structure/B1426046.png)
![4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426048.png)




![3-Oxa-7-azabicyclo[3.3.1]nonane; acetic acid](/img/structure/B1426055.png)
